

# Application Notes and Protocols for INCB059872 Tosylate Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using **INCB059872 tosylate**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols outlined below are intended for investigating the in vivo efficacy of INCB059872 in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models.

### **Introduction to INCB059872 Tosylate**

INCB059872 is an orally bioavailable, irreversible inhibitor of LSD1, a key epigenetic regulator. [1] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression that promotes cancer cell proliferation and survival. By inhibiting LSD1, INCB059872 aims to reprogram the epigenetic landscape of cancer cells, inducing differentiation and inhibiting tumor growth.[1][2] Preclinical studies have demonstrated the anti-tumor activity of INCB059872 in various hematological and solid tumor models, including AML and SCLC.[3][4]

#### **Mechanism of Action**

INCB059872 forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inhibition. This inhibition results in increased methylation of H3K4 and H3K9 at gene promoters and enhancers, ultimately altering the expression of genes involved in cell differentiation and proliferation.[1] In AML, this leads to the induction of myeloid differentiation



markers such as CD11b and CD86.[2][5] In SCLC, INCB059872 treatment has been shown to upregulate the expression of genes like FEZ1 and UMODL1.[4][6]

#### **Data Presentation**

The following tables summarize representative quantitative data from preclinical xenograft studies with INCB059872. Disclaimer: The following data is illustrative and compiled from publicly available research abstracts. Specific tumor growth inhibition percentages and other precise quantitative data for INCB059872 are often proprietary. Researchers should generate their own data for specific models and experimental conditions.

Table 1: In Vivo Efficacy of INCB059872 in an AML Xenograft Model (THP-1 Cell Line)

| Treatment<br>Group | Dosing<br>Schedule        | Tumor<br>Growth<br>Inhibition<br>(TGI) (%) | Change in<br>CD86+<br>Cells (%) | Change in<br>CD11b+<br>Cells (%) | Reference |
|--------------------|---------------------------|--------------------------------------------|---------------------------------|----------------------------------|-----------|
| Vehicle<br>Control | Daily (QD)                | 0                                          | -                               | -                                | [7]       |
| INCB059872         | Daily (QD)                | Significant                                | Increased                       | Increased                        | [7]       |
| INCB059872         | Alternative-<br>Day (QoD) | Significant                                | Increased                       | Increased                        | [1]       |

Table 2: In Vivo Efficacy of INCB059872 in an SCLC Xenograft Model (NCI-H1417 Cell Line)



| Treatmen<br>t Group | Dosing<br>Schedule        | Tumor<br>Growth<br>Inhibition<br>(TGI) (%) | Change<br>in Serum<br>pro-GRP<br>Levels | Change<br>in FEZ1<br>Gene<br>Expressi<br>on | Change in UMODL1 Gene Expressi on | Referenc<br>e |
|---------------------|---------------------------|--------------------------------------------|-----------------------------------------|---------------------------------------------|-----------------------------------|---------------|
| Vehicle<br>Control  | Daily (QD)                | 0                                          | -                                       | -                                           | -                                 | [4][6]        |
| INCB0598<br>72      | Daily (QD)                | Significant                                | Markedly<br>Reduced                     | Induced                                     | Induced                           | [4][6]        |
| INCB0598<br>72      | Alternative-<br>Day (QoD) | Significant                                | Markedly<br>Reduced                     | Induced                                     | Induced                           | [4][6]        |

### **Experimental Protocols**

## Protocol 1: Establishment of an AML Subcutaneous Xenograft Model

- 1. Cell Culture:
- Culture human AML cell lines (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the logarithmic growth phase.
- 2. Animal Model:
- Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks of age.
- 3. Tumor Implantation:
- Resuspend harvested AML cells in sterile, serum-free media or PBS.
- Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200  $\mu$ L subcutaneously into the flank of each mouse.[8]
- 4. Tumor Growth Monitoring:



- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.[9]
- Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm<sup>3</sup>.

## Protocol 2: Establishment of an SCLC Subcutaneous Xenograft Model

- 1. Cell Culture:
- Culture human SCLC cell lines (e.g., NCI-H526, NCI-H1417) in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
- 2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
- 3. Tumor Implantation:
- Harvest SCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.[10]
- Inject 5 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells in a 200 µL volume subcutaneously into the flank of each mouse.[11]
- 4. Tumor Growth Monitoring:
- Follow the same procedure as described in Protocol 1 for monitoring tumor growth and randomization.

#### **Protocol 3: Administration of INCB059872 Tosylate**

- 1. Formulation:
- Prepare a formulation of INCB059872 tosylate suitable for oral gavage. The specific vehicle
  will depend on the compound's solubility and stability characteristics (consult manufacturer's
  guidelines).
- 2. Dosing:



- Administer INCB059872 or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., daily or alternative-day).[1][4]
- Dose volumes should be based on the individual mouse's body weight.
- 3. Monitoring:
- Monitor the body weight and overall health of the animals regularly.

#### Protocol 4: Pharmacodynamic (PD) Marker Analysis

- 1. For AML Xenografts (CD86 and CD11b Expression):
- At the end of the study, excise tumors and prepare single-cell suspensions.
- Stain the cells with fluorescently labeled antibodies against human CD45, CD86, and CD11b.[5]
- Analyze the stained cells using a flow cytometer to quantify the percentage of human leukemic cells (hCD45+) expressing the differentiation markers CD86 and CD11b.[12]
- 2. For SCLC Xenografts (FEZ1 and UMODL1 Gene Expression):
- Excise tumors and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
- Extract total RNA from the tumor tissue.[13]
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FEZ1 and UMODL1 genes, normalizing to a suitable housekeeping gene.[13]
- 3. For SCLC Xenografts (Serum pro-GRP Levels):
- Collect blood from the mice via a suitable method (e.g., cardiac puncture) at the end of the study.
- Process the blood to obtain serum.
- Measure the concentration of pro-gastrin-releasing peptide (pro-GRP) in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

#### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for an INCB059872 xenograft study.





Click to download full resolution via product page

Caption: Signaling pathway of INCB059872 action.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts -PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft models and drug treatment [bio-protocol.org]
- 12. Clinically useful flow cytometry approach to identify immunophenotype in acute leukemia
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. The FEZ1 gene at chromosome 8p22 encodes a leucine-zipper protein, and its expression is altered in multiple human tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for INCB059872
  Tosylate Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15623893#incb059872-tosylate-xenograft-model-experimental-design]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com